Ethyl 4-chloro-6-(trifluoromethyl)picolinate
Description
Ethyl 4-chloro-6-(trifluoromethyl)picolinate is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 6 and a chlorine atom at position 4 of the pyridine ring. This compound is primarily used as a synthetic intermediate in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the -CF₃ group, which enhance reactivity in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C9H7ClF3NO2 |
|---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-3-5(10)4-7(14-6)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
PFCODXYPOPPMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(trifluoromethyl)pyridine and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted picolinates.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acids or other oxidized forms of the ester.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-chloro-6-(trifluoromethyl)picolinate serves as a building block in the synthesis of more complex organic molecules, particularly in drug development. Its unique properties allow for modifications that can enhance bioactivity and pharmacokinetics.
- Case Study : Research has indicated that derivatives of trifluoromethylpyridines exhibit promising antimicrobial and anti-inflammatory activities, making them suitable candidates for new therapeutic agents .
Agrochemical Applications
The compound is recognized for its potential use as an herbicide. Its ability to mimic natural plant hormones (auxins) allows it to influence plant growth and development effectively.
- Table 1: Comparison of Herbicidal Activity
| Compound Name | Activity Level | Mechanism of Action |
|---|---|---|
| This compound | High | Mimics auxins to regulate growth |
| Mthis compound | Moderate | Similar auxin mimicry |
| Other TFMP derivatives | Variable | Various mechanisms depending on structure |
Biological Studies
The compound has been studied for its biological activity beyond herbicidal effects, including potential antimicrobial properties.
- Mechanism : this compound may interact with various biological targets such as enzymes or receptors, modulating their activity due to the lipophilicity conferred by the trifluoromethyl group .
- Case Study : A study highlighted that certain derivatives showed significant inhibition against Gram-negative bacteria, indicating the compound's potential in developing new antibiotics .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its unique properties make it valuable for synthesizing other compounds used in diverse applications.
Mechanism of Action
The mechanism by which ethyl 4-chloro-6-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Variants
Key structural analogs include positional isomers (varying substituent locations) and ester derivatives (methyl vs. ethyl esters). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Effects : Moving the chlorine atom from position 4 (target compound) to 3 (CAS 1214332-53-2) may reduce reactivity in aromatic substitution due to altered electronic distribution .
- Trifluoromethyl Position : In CAS 1198475-44-3, the CF₃ group at position 4 could hinder nucleophilic attack at adjacent positions compared to the target compound .
- Ester Group Impact : Replacing ethyl with methyl (e.g., 10-F332360) decreases molecular weight and may influence solubility and metabolic stability .
Heterocyclic Analogs: Pyrimidine Derivatives
The pyrimidine analog 4-chloro-6-(trifluoromethyl)pyrimidine () demonstrates distinct reactivity due to its nitrogen-rich heterocycle.
Table 2: Comparison with Pyrimidine Analog
Key Observations:
Biological Activity
Ethyl 4-chloro-6-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C9H8ClF3N2O2
- Molecular Weight: 252.62 g/mol
- Functional Groups: Picolinate derivative with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position.
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
This compound exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to increase binding affinity, thereby modulating the activity of these targets. Notably, it has been implicated in the inhibition of isocitrate dehydrogenase (IDH) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are relevant in cancer and inflammatory diseases.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, with a notable minimum inhibitory concentration (MIC) against Escherichia coli and other pathogens .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity, potentially through the modulation of inflammatory pathways mediated by IRAK4. This suggests its utility in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the picolinate structure influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain biological targets. For instance, compounds with similar structures but different substitutions exhibit varying degrees of efficacy, indicating that both the position and nature of substituents are critical for activity .
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chlorine at 4-position, trifluoromethyl at 6-position | Antimicrobial, anti-inflammatory |
| Mthis compound | Similar structure with methyl instead of ethyl | Modulates enzyme activities |
| Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate | Hydroxyl group at 4-position | Enhanced solubility, potential increased activity |
Case Studies
-
In Vitro Studies on Antimicrobial Activity :
In a study assessing various picolinate derivatives, this compound exhibited an MIC value of 0.18 ± 0.06 μM against E. coli, indicating strong antimicrobial properties compared to other derivatives . -
Anti-inflammatory Mechanisms :
Research involving cell lines indicated that this compound could significantly reduce pro-inflammatory cytokine production in response to stimuli, suggesting its potential as a therapeutic agent in inflammatory diseases. -
Cancer Research :
Preliminary investigations into its effects on cancer cell lines revealed that this compound could inhibit cell proliferation in a dose-dependent manner, particularly in MCF-7 breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
